{[(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoyl]oxy}magnesio (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Numbers
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows the standardized naming conventions for organic magnesium salts. The complete International Union of Pure and Applied Chemistry name is magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, which precisely describes the stereochemical configuration of the gluconate anion complexed with the magnesium cation. This nomenclature specifically indicates the absolute configuration at each chiral center using the Cahn-Ingold-Prelog priority rules, with R and S designations at positions 2, 3, 4, and 5 of the hexanoate chain.
The Chemical Abstracts Service has assigned multiple registry numbers to this compound depending on its hydration state and specific crystalline form. The anhydrous form of magnesium gluconate carries the Chemical Abstracts Service number 3632-91-5, while the dihydrate form is designated as 59625-89-7. A third Chemical Abstracts Service number, 336879-53-9, has been assigned to the general hydrated form of magnesium D-gluconate. These multiple registry numbers reflect the compound's tendency to exist in various hydration states under different storage and environmental conditions.
The molecular formula varies according to the hydration state of the compound. The anhydrous form exhibits the molecular formula C₁₂H₂₂MgO₁₄ with a molecular weight of 414.60 grams per mole. The dihydrate form demonstrates the molecular formula C₁₂H₂₆MgO₁₆ with a corresponding molecular weight of 450.63 grams per mole. The European Community number 222-848-2 has been assigned to this compound for regulatory identification purposes.
Structural Relationship to Gluconic Acid Derivatives
The structural foundation of magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate lies in its direct derivation from D-gluconic acid, establishing it as a member of the broader family of gluconate salts. D-gluconic acid, with the molecular formula C₆H₁₂O₇, serves as the parent compound from which this magnesium salt is derived. The gluconic acid structure features a six-carbon chain with five hydroxyl groups positioned identically to those found in the open-chain form of glucose, terminating in a carboxylic acid group.
The stereochemical configuration of the gluconate anion in magnesium gluconate precisely mirrors that of D-glucose, maintaining the (2R,3S,4R,5R) absolute configuration at the four chiral centers. This stereochemical preservation is crucial because it represents one of the sixteen possible stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid. The retention of the natural D-configuration ensures that the compound maintains its biological compatibility and recognition by enzymatic systems.
The formation of magnesium gluconate from gluconic acid involves the neutralization of two equivalents of gluconic acid with one equivalent of magnesium hydroxide or magnesium carbonate, resulting in the characteristic 2:1 stoichiometry observed in the molecular formula. This ionic association creates a complex where the magnesium cation is coordinated by the carboxylate groups of two gluconate anions, while the multiple hydroxyl groups provide additional sites for hydrogen bonding and coordination interactions.
The structural relationship extends to other members of the gluconate family, including sodium gluconate, potassium gluconate, and calcium gluconate, all of which share the same gluconate anion structure but differ in their cationic components. This family of compounds demonstrates similar chelating properties due to the presence of multiple hydroxyl groups and the carboxylate functionality, which collectively provide excellent metal-binding capabilities in alkaline solutions.
Properties
Key on ui mechanism of action |
Replaces deficient circulating levels of magnesium. By competing with calcium for membrane binding sites and by stimulating calcium sequestration by sarcoplasmic reticulum, magnesium helps in the maintenance of a low resting intracellular free calcium ion concentration, which is essential in various cellular functions. The electrical properties of membranes and their permeability characteristics are also affected by magnesium. Magnesium is essential to many enzymatic reactions in the body, serving as a cofactor in protein synthesis and in carbohydrate metabolism. Magnesium contributes to the structural development of bone and is also essential in the synthesis of DNA, RNA, and the antioxidant glutathione. Magnesium also plays an important role in the active transport of calcium and potassium ions across cell membranes, a process which is important to nerve impulse conduction, muscle contraction, and normal heart rhythm. In addition to the above, magnesium is an essential mineral required for the regulation of body temperature, nucleic acid and protein synthesis, and in preserving nerve and muscle cell electrical potentials. Magnesium supplementation during pregnancy may help to reduce fetal growth restriction and pre-eclampsia, as well to increase birth weight. |
|---|---|
CAS No. |
3632-91-5 |
Molecular Formula |
C6H12MgO7 |
Molecular Weight |
220.46 g/mol |
IUPAC Name |
magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate |
InChI |
InChI=1S/C6H12O7.Mg/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1 |
InChI Key |
TVCCGDZFOQVESW-JJKGCWMISA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Mg+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2] |
Other CAS No. |
3632-91-5 |
Related CAS |
526-95-4 (Parent) |
solubility |
Soluble in cold water |
Synonyms |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
Origin of Product |
United States |
Preparation Methods
Gluconic Acid Production
Gluconic acid, the foundational component for magnesium gluconate synthesis, is generated via glucose oxidation . Industrial processes employ:
Neutralization with Magnesium Salts
The purified gluconic acid is neutralized with magnesium oxide (MgO) or magnesium carbonate (MgCO₃) in aqueous media. Stoichiometric ratios of 1:1 (Mg²⁺:gluconate) ensure complete salt formation. Reaction conditions include:
-
Temperature : 70–80°C to accelerate dissolution and complexation.
-
pH adjustment : Maintained at 6.8–7.2 to prevent hydrolysis of Mg²⁺.
Post-neutralization, the mixture is treated with activated carbon to adsorb impurities, followed by vacuum filtration and rotary evaporation to concentrate the product.
Lactone-Based Synthesis
Reaction Mechanism
A patented method (CN1118785A) utilizes glucose-delta-lactone as the starting material, bypassing gluconic acid isolation. The reaction proceeds as:
Key advantages include reduced production costs and simplified purification.
Optimization of Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes lactone ring opening |
| Stirring duration | 3 hours | Ensures complete MgO dissolution |
| Molar ratio (MgO:lactone) | 1:2 | Prevents excess unreacted MgO |
Post-reaction, the solution is decolorized with activated carbon, filtered, and concentrated under reduced pressure. Crystallization in ethanol yields >85% pure magnesium gluconate dihydrate.
Purification and Crystallization Techniques
Recrystallization
Crude magnesium gluconate is dissolved in distilled water at 80°C and cooled to 4°C to induce crystallization. Ethanol washing removes residual lactone and inorganic salts, achieving >99% purity.
Hygroscopicity Management
Magnesium gluconate’s hygroscopicity necessitates storage at <30% relative humidity. Anhydrous forms are stabilized by vacuum drying at 50°C.
Quality Control and Analytical Methods
Assay Specifications
| Parameter | Result | Pharmacopeial Standard |
|---|---|---|
| Moisture content | 7.86% | ≤8.5% (USP) |
| Reducing substances | 0.12% | ≤1.0% |
| Heavy metals | <10 ppm | <20 ppm |
| Mg content (ICP-OES) | 101.2% | 98–102% |
Scientific Research Applications
Magnesium plays a critical role in numerous biological processes:
- Enzymatic Reactions : It acts as a cofactor in over 300 enzymatic reactions essential for energy production and DNA synthesis.
- Muscle Function : Magnesium is vital for muscle contraction and relaxation, which helps alleviate muscle cramps and spasms.
- Nervous System Support : It contributes to neurotransmitter release and may exert a calming effect on the nervous system.
Cardiovascular Health
Research indicates that magnesium supplementation can reduce the risk of hypertension and cardiovascular diseases. A notable clinical trial demonstrated that hypertensive patients receiving magnesium gluconate experienced significant reductions in both systolic and diastolic blood pressure compared to those on a placebo.
Bone Health
Magnesium is crucial for bone formation and maintenance. Studies have shown that magnesium gluconate supplementation can improve bone mineral density in postmenopausal women. One double-blind study reported a 5% increase in bone mineral density over 12 months among participants taking magnesium gluconate .
Metabolic Disorders
Magnesium plays a role in regulating blood glucose levels. A randomized controlled trial involving adults showed that oral magnesium supplementation could lower plasma glucose levels and improve glycemic status . Additionally, magnesium supplementation has been linked to improved insulin sensitivity in individuals with type 2 diabetes.
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of magnesium. It has been shown to enhance cognitive function and synaptic plasticity in animal models of neurodegenerative diseases like Alzheimer's . Furthermore, intracellular magnesium levels correlate with Parkinson's disease activity; studies suggest that magnesium can inhibit cellular reactive oxygen species production and maintain ATP generation in neuronal cells exposed to neurotoxic agents .
Research Findings Summary
The following table summarizes key research findings related to the applications of magnesium gluconate:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Cardiovascular Effects | Magnesium gluconate reduced blood pressure by an average of 8 mmHg in hypertensive patients. |
| Johnson et al., 2021 | Bone Health | Participants showed a 5% increase in bone mineral density after one year of supplementation. |
| Lee et al., 2019 | Diabetes Management | Improved insulin sensitivity was observed in subjects with type 2 diabetes after 6 months of supplementation. |
| Veronese et al., 2024 | Inflammation | Magnesium reduced inflammatory markers such as tumor necrosis factor-ligand superfamily member 13B (TNFSF13B) and ST2 protein levels. |
Industrial Applications
Magnesium gluconate is utilized not only in clinical settings but also in various industrial applications:
- Nutritional Supplements : Due to its high bioavailability, it is commonly used as a dietary supplement to prevent or treat magnesium deficiency.
- Food Industry : It serves as a food additive to enhance nutritional content.
- Pharmaceuticals : The compound is included in formulations aimed at improving cardiovascular health and metabolic function.
Mechanism of Action
The mechanism of action of D-gluconic acid, magnesium salt (2:1) primarily involves the release of magnesium ions in aqueous solutions. Magnesium ions play a crucial role in numerous biochemical processes, including enzyme activation, nucleic acid stabilization, and muscle contraction. The gluconate moiety acts as a chelating agent, enhancing the bioavailability of magnesium ions.
Comparison with Similar Compounds
Calcium gluconate: Similar to magnesium gluconate but provides calcium ions instead of magnesium.
Zinc gluconate: Provides zinc ions and is used for its immune-boosting properties.
Copper gluconate: Supplies copper ions and is used in various enzymatic reactions.
Uniqueness: D-gluconic acid, magnesium salt (2:1) is unique due to its high solubility and stability, making it an excellent source of magnesium for various applications. Its ability to act as a chelating agent further enhances its utility in different fields.
Biological Activity
Magnesium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate, commonly known as magnesium gluconate, is a magnesium salt derived from gluconic acid. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. This article explores its biological activity through various studies and findings.
- Chemical Formula : CHMgO
- Molecular Weight : 414.60 g/mol
- CAS Number : 3632-91-5
- IUPAC Name : Magnesium(2+) ion bis((2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate)
1. Bioavailability and Absorption
Magnesium gluconate is noted for its high bioavailability compared to other magnesium salts. Studies indicate that it significantly increases serum magnesium levels post-ingestion due to its superior absorption characteristics in the gastrointestinal tract .
| Magnesium Salt Type | Bioavailability |
|---|---|
| Magnesium Oxide | Low |
| Magnesium Citrate | Moderate |
| Magnesium Gluconate | High |
2. Antimicrobial Properties
Research has demonstrated that magnesium gluconate exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antibacterial agent in formulations for treating infections .
3. Anti-inflammatory Effects
Magnesium plays a crucial role in modulating inflammatory responses. Studies indicate that magnesium gluconate can reduce markers of inflammation in vitro and in vivo. This property may be beneficial for conditions characterized by chronic inflammation such as arthritis .
4. Cardiovascular Health
The compound has been linked with cardiovascular benefits. Magnesium is essential for maintaining normal heart rhythm and function. Research suggests that supplementation with magnesium gluconate can help lower blood pressure and improve overall cardiovascular health .
Case Study 1: Efficacy in Hypertension
A clinical trial involving patients with hypertension showed that those supplemented with magnesium gluconate experienced a significant reduction in systolic and diastolic blood pressure compared to a placebo group. The study concluded that magnesium supplementation could be an effective adjunct therapy for managing hypertension .
Case Study 2: Inhibition of Pathogen Growth
In a laboratory setting, magnesium gluconate was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a marked inhibition of bacterial growth at varying concentrations of the compound, highlighting its potential use in developing antimicrobial therapies .
The biological activity of magnesium gluconate is attributed to its ability to deliver magnesium ions effectively into the bloodstream while also providing gluconic acid which may enhance cellular uptake mechanisms. Magnesium ions are critical for numerous enzymatic reactions and physiological processes including:
- Nerve transmission
- Muscle contraction
- Bone health
Q & A
Q. What theoretical frameworks guide the design of experiments for this compound’s biological activity?
- Methodological Answer : Link studies to chelation theory (e.g., hard/soft acid-base principles) to predict metal-ligand interactions. For enzyme inhibition assays, align with Michaelis-Menten kinetics and use Lineweaver-Burk plots to differentiate competitive/non-competitive binding (e.g., ’s enzyme activity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
